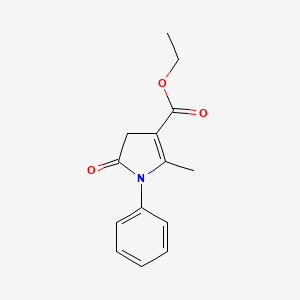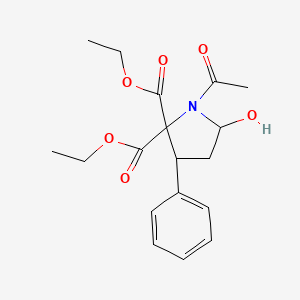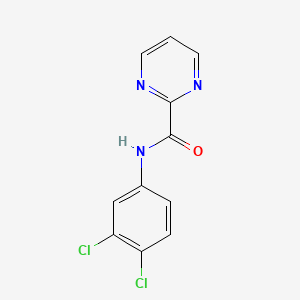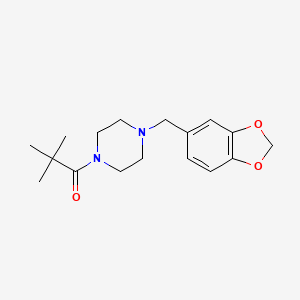
ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves the reaction of 2H-azirines with enamines, yielding dihydropyrroles upon acid treatment. Law et al. (1984) described a general synthesis approach for 1H-pyrrole-2-carboxylic acid derivatives, showcasing the versatility of pyrrole synthesis methods (Law, Lai, Sammes, Katritzky, & Mak, 1984). This methodology highlights the foundational techniques applicable to synthesizing complex molecules like ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate.
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial for assessing their chemical behavior and potential applications. Single crystal X-ray structural analysis offers deep insights into the molecular geometry and intermolecular interactions. Studies by Ramazani et al. (2019) on polymorphs of closely related compounds revealed the importance of hydrogen bonding in determining molecular dimer configurations (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).
Chemical Reactions and Properties
Pyrrole derivatives engage in a wide array of chemical reactions, owing to their reactive sites. For example, the three-component spiro heterocyclization reaction described by Dmitriev, Silaichev, and Maslivets (2015) illustrates the compound's ability to form complex structures through reactions with malononitrile and 4-hydroxycoumarin (Dmitriev, Silaichev, & Maslivets, 2015). These reactions underscore the chemical versatility and potential for generating diverse molecular architectures.
Applications De Recherche Scientifique
Synthetic Utility in Organic Chemistry
Ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate serves as a versatile intermediate in organic synthesis. It participates in phosphine-catalyzed [4 + 2] annulation reactions with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. These adducts are synthesized with excellent yields and complete regioselectivity, showcasing the compound's role in facilitating complex molecular constructions (Zhu, Lan, & Kwon, 2003). Moreover, it is utilized in the development of colorimetric chemosensors for the detection of metal ions such as Cu2+, Zn2+, and Co2+. This application underscores its potential in environmental monitoring and analytical chemistry (Aysha et al., 2021).
Photophysical Properties and Applications
The compound also finds applications in the study of photophysical properties. Its derivatives have been explored for their absorption, fluorescence, and photoisomerisation behaviors. Such studies are pivotal for the development of materials with potential applications in optoelectronics and as molecular probes in biological systems (Vyňuchal et al., 2008).
Antimalarial Activity
Research into its derivatives has revealed promising biological activities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, have been evaluated for their antimalarial activities. This highlights the compound's significance in the development of new therapeutic agents (Ningsanont et al., 2003).
Advanced Material Synthesis
The compound's utility extends to the synthesis of advanced materials. It has been involved in reactions leading to the formation of diketopyrrolopyrrole (DPP) pigments, indicating its role in the development of pigments and dyes with potential applications in the coatings and plastics industries (Morton et al., 2005).
Propriétés
IUPAC Name |
ethyl 5-methyl-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(17)12-9-13(16)15(10(12)2)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXXSHSAPUYKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-dimethyl-2-{[4-(3-pyrrolidinyl)-1-piperazinyl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5601963.png)
![1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5601975.png)



![4-[(dimethylamino)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5602005.png)
![methyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5602015.png)
![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)
![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)
![4-nitrobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5602047.png)
![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)
![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)